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Compound of Interest

Compound Name:
4-Amino-8-bromocinnoline-3-

carboxamide

Cat. No.: B8798618 Get Quote

The Cinnoline Scaffold: Physicochemical
Distinction
The cinnoline ring differs from quinoline and isoquinoline by the presence of a second nitrogen

atom at the 2-position. This 1,2-diazine motif significantly alters the electronic landscape of the

molecule.

Basicity: The pKa of cinnoline (approx. 2.5) is significantly lower than quinoline (4.9).

However, the introduction of an amino group at C4 pushes electron density into the ring,

raising the pKa and allowing for protonation at physiological pH, which is critical for binding

to anionic pockets (e.g., in kinases or DNA minor grooves).

Solubility: The extra nitrogen atom reduces logP (lipophilicity) compared to quinoline, often

improving the water solubility of drug candidates—a common failure point in drug

development.

Visualization: Scaffold Numbering & Electronic Zones
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Figure 1: The 4-aminocinnoline core. N1=N2 provides a unique H-bond acceptor motif distinct

from quinolines. The C4 position is the primary vector for target engagement.

Synthetic Accessibility: The Gateway to SAR
To explore the SAR, one must first access the scaffold. The classical Richter Cyclization is

robust but harsh. Modern medicinal chemistry often favors the SNAr displacement of 4-

chlorocinnolines or cyclization of 2-alkynylanilines.

Protocol: Synthesis of 4-Aminocinnoline Derivatives via
SNAr
Rationale: This route allows for the rapid diversification of the amine at the final step, ideal for

generating SAR libraries.

Precursor Synthesis (4-Hydroxycinnoline):
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React 2-aminoacetophenone with sodium nitrite/HCl (diazotization) followed by internal

cyclization.

Yield: Typically 70-85%.

Chlorination (Activation):

Reflux 4-hydroxycinnoline in POCl₃ (Phosphorus oxychloride) for 2-4 hours.

Critical Step: Monitor by TLC until starting material disappears. 4-chlorocinnoline is

unstable; use immediately or store under inert gas.

Nucleophilic Substitution (SNAr):

Reagents: 4-Chlorocinnoline (1.0 eq), Primary/Secondary Amine (1.2 eq),

diisopropylethylamine (DIPEA, 2.0 eq).

Solvent: Isopropanol (reflux) or DMF (80°C).

Procedure: Dissolve chloride in solvent, add base and amine. Heat for 4-12 hours.

Workup: Pour into ice water. The 4-aminocinnoline usually precipitates as a solid. Filter

and recrystallize from ethanol.

Synthesis Workflow Diagram
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Figure 2: Primary synthetic pathways. The SNAr route (center) is preferred for SAR generation

due to late-stage amine diversity.
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SAR Analysis by Position
The biological activity of 4-aminocinnolines is tightly controlled by substituents at three key

vectors: C3, C4-Amino, and the Benzenoid Ring (C6/C7).

A. The C4-Amino "Warhead" (Target Anchor)
This is the most critical position. The nitrogen acts as a hydrogen bond donor.

Anilino Substituents (Kinase Inhibition):

Replacing the amino group with an aniline (e.g., 3-chloro-4-fluoroaniline) creates

compounds that mimic ATP. The N1 of cinnoline accepts a H-bond from the kinase hinge

region, while the anilino NH donates one.

Example:AZD7507 uses a 4-anilino moiety to inhibit CSF-1R.

Alkyl/Cyclic Amines (Anti-infective/AChE):

Piperazine/Morpholine: Improves solubility and pharmacokinetic profile. Often seen in

antibacterial derivatives.[1]

Alkyl Diamines: Long chains (e.g., N,N-diethylpentane-1,4-diamine) mimic the chloroquine

side chain, conferring anti-plasmodial activity by inhibiting heme polymerization.

B. The C3 Position (Electronic Modulator)
H (Unsubstituted): Maintains high lipophilicity. Common in kinase inhibitors where the pocket

is tight (steric constraint).

Carboxamide (-CONH₂):

Drastically increases polarity and water solubility.

Key Finding: 7-substituted-4-aminocinnoline-3-carboxamides show potent antibacterial

activity (MIC 6.25–25 μg/mL against E. coli and S. aureus). The amide likely participates in

additional H-bonding with bacterial DNA gyrase or topoisomerase.
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Ester (-COOEt): Generally reduces potency due to hydrolysis liability and steric clash, but

useful as a prodrug strategy.

C. The Benzenoid Ring (C6 & C7) (Selectivity)
C6/C7 Halogens (Cl, F):

Electron-withdrawing groups (EWG) here pull density from the ring, increasing the acidity

of the C4-amino proton (stronger H-bond donor).

Potency: A C7-chlorine is a "magic methyl" equivalent in this scaffold; it often boosts

potency 10-fold in anti-parasitic assays (analogous to chloroquine).

C6/C7 Ethers (-OMe, -O-Benzyl):

Provide bulk to fill hydrophobic pockets (e.g., the hydrophobic pocket II in kinases).

Scaffold Hopping: In CSF-1R inhibitors, a C7-alkoxy group is essential for selectivity over

other kinases.

Therapeutic Applications & Case Studies
Case Study 1: Kinase Inhibition (Oncology &
Inflammation)

Target: CSF-1R (Colony Stimulating Factor-1 Receptor) and BTK (Bruton's Tyrosine Kinase).

Mechanism: Type I ATP-competitive inhibition.

Compound:AZD7507.

SAR Insight: The cinnoline core was chosen over quinoline to reduce cardiotoxicity (hERG

channel inhibition). The N2 nitrogen reduces lipophilicity (logD), which lowers non-specific

binding to the hERG channel, a common liability of the 4-aminoquinoline class.

Case Study 2: Anti-Infectives (Scaffold Hopping from
Lapatinib)
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Target:Trypanosoma brucei (Sleeping Sickness) and Plasmodium falciparum (Malaria).

Compound:NEU-1017.

SAR Insight: Researchers "hopped" from a quinazoline (Lapatinib) to a cinnoline core.

Result: NEU-1017 demonstrated sub-micromolar inhibition.

Liability: High plasma protein binding.

Fix: Introduction of solubilizing groups (e.g., N-methyl piperazine) at C7 improved free

fraction without losing potency.

Summary of SAR Data
Position Substituent Effect on Activity Primary Indication

C4-Amino Aniline (3-Cl, 4-F)
High Kinase Affinity

(Hinge Binder)

Oncology (CSF-1R,

EGFR)

C4-Amino
Diethyl-

pentanediamine

Heme Polymerization

Inhibition

Malaria (Chloroquine-

like)

C3
Carboxamide (-

CONH₂)

Increases Solubility &

DNA Binding

Antibacterial (Gram

+/-)

C3 Hydrogen Reduces Steric Clash Kinase Inhibitors

C7 Chlorine
Increases Metabolic

Stability & Potency

Anti-parasitic /

Antibacterial

C7 O-Alkyl-Piperazine
Improves Solubility &

Selectivity

Oncology (ADME

optimization)

Visualizing the Structure-Activity Map
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4-Aminocinnoline Core
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Figure 3: Comprehensive SAR Map. This diagram summarizes the decision tree for medicinal

chemists when optimizing the scaffold for specific diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8798618#structure-activity-relationship-of-4-
aminocinnoline-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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